molecular formula C20H21BrN2O3 B11552190 N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-[2-(prop-2-en-1-yl)phenoxy]acetohydrazide

N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-[2-(prop-2-en-1-yl)phenoxy]acetohydrazide

Cat. No.: B11552190
M. Wt: 417.3 g/mol
InChI Key: IQROGTZOXBNWAV-LPYMAVHISA-N
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Description

N’-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-[2-(prop-2-en-1-yl)phenoxy]acetohydrazide is a complex organic compound characterized by its unique structure, which includes a brominated phenyl ring, an ethoxy group, and a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-[2-(prop-2-en-1-yl)phenoxy]acetohydrazide typically involves the condensation of 5-bromo-2-ethoxybenzaldehyde with 2-[2-(prop-2-en-1-yl)phenoxy]acetohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-[2-(prop-2-en-1-yl)phenoxy]acetohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N’-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-[2-(prop-2-en-1-yl)phenoxy]acetohydrazide has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-[2-(prop-2-en-1-yl)phenoxy]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[2-(prop-2-en-1-yl)phenoxy]acetohydrazide
  • N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[2-(prop-2-en-1-yl)phenoxy]acetohydrazide

Uniqueness

N’-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-[2-(prop-2-en-1-yl)phenoxy]acetohydrazide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from similar compounds and may contribute to its specific properties and applications.

Properties

Molecular Formula

C20H21BrN2O3

Molecular Weight

417.3 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-ethoxyphenyl)methylideneamino]-2-(2-prop-2-enylphenoxy)acetamide

InChI

InChI=1S/C20H21BrN2O3/c1-3-7-15-8-5-6-9-18(15)26-14-20(24)23-22-13-16-12-17(21)10-11-19(16)25-4-2/h3,5-6,8-13H,1,4,7,14H2,2H3,(H,23,24)/b22-13+

InChI Key

IQROGTZOXBNWAV-LPYMAVHISA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)Br)/C=N/NC(=O)COC2=CC=CC=C2CC=C

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)C=NNC(=O)COC2=CC=CC=C2CC=C

Origin of Product

United States

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